

An In-depth Technical Guide to 20-Deoxyingenol 3-angelate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol 3-angelate is a macrocyclic diterpenoid belonging to the ingenane class of natural products.[1] It is a significant bioactive compound predominantly isolated from the latex of plants in the Euphorbia genus, such as Euphorbia peplus.[2][3] This compound has garnered substantial interest within the scientific and medical communities due to its potent biological activities, most notably its role as a modulator of Protein Kinase C (PKC).[1][4][5] Its unique molecular architecture and ability to influence critical cellular signaling pathways make it a valuable subject of study for potential therapeutic applications, including cancer therapy and as an anti-inflammatory agent.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and its role in cellular signaling.

Physicochemical Properties

The fundamental physicochemical characteristics of **20-Deoxyingenol 3-angelate** are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.



Property	Value	References
Molecular Formula	C25H34O5	[6]
Molecular Weight	414.54 g/mol	[5]
IUPAC Name	[(1S,4S,5S,6R,9S,10R,12R,14 R)-5,6-dihydroxy-3,7,11,11,14- pentamethyl-15-oxo-4- tetracyclo[7.5.1.0 ¹ , ⁵ .0 ¹⁰ , ¹²]pent adeca-2,7-dienyl] (Z)-2- methylbut-2-enoate	
CAS Number	75567-38-3	[6]
Synonyms	3-Angelyl-20-deoxyingenol, DI3A	[3]
Appearance	Pale yellow to brownish solid/powder	[1]
Solubility	Data for the structurally similar Ingenol-3-angelate suggests solubility in DMF (~10 mg/ml), DMSO (~5 mg/ml), and Ethanol (~10 mg/ml). Solubility in aqueous buffers like PBS (pH 7.2) is limited (~0.5 mg/ml).	[7]
Storage Conditions	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[5]
Melting Point	Not specified in surveyed literature.	
Boiling Point	Not specified in surveyed literature.	_
рКа	Not specified in surveyed literature.	



Experimental Protocols

Detailed methodologies are essential for the replication of studies and the advancement of research. The following sections describe generalized protocols for the isolation and characterization of **20-Deoxyingenol 3-angelate**.

Protocol 1: Isolation and Purification from Euphorbia peplus

This protocol outlines a standard procedure for the extraction and purification of **20- Deoxyingenol 3-angelate** from its natural source.

- Plant Material Collection and Extraction:
 - Collect fresh aerial parts of Euphorbia peplus.
 - Air-dry the plant material in a shaded, well-ventilated area.
 - Grind the dried material into a coarse powder.
 - Perform maceration at room temperature by soaking the powder in 95% ethanol or methanol for 48-72 hours.[8] This step should be repeated three times to ensure exhaustive extraction.
 - Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to obtain a crude extract.[8]
- Solvent Partitioning:
 - Suspend the crude extract in water.
 - Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (or dichloromethane), and ethyl acetate.[8] The ingenane diterpenoids are typically found in the chloroform or dichloromethane fraction.
 - Collect the chloroform/dichloromethane fraction and evaporate the solvent.
- Chromatographic Purification:



- Subject the dried chloroform/dichloromethane fraction to column chromatography on a silica gel column.[8]
- Elute the column with a gradient of petroleum ether and ethyl acetate, or hexane and acetone, gradually increasing the polarity.[8]
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable developing system (e.g., hexane:ethyl acetate 7:3) and visualize under UV light or by staining.
- Pool fractions containing the compound of interest based on the TLC profiles.
- Perform further purification using repeated column chromatography, potentially on different adsorbents like Sephadex LH-20 or by reversed-phase chromatography.[8]
- For final purification to achieve high purity (>95%), utilize High-Performance Liquid
 Chromatography (HPLC), often on a reversed-phase C18 column with a solvent system like methanol-water.[8]

Protocol 2: Structural Characterization (NMR and Mass Spectrometry)

Accurate structural elucidation is critical for confirming the identity of the isolated compound.

- High-Resolution Mass Spectrometry (HRMS):
 - Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze the sample using an HRMS instrument, typically with Electrospray Ionization (ESI).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+ or sodium adduct [M+Na]+.
 - Determine the exact mass and calculate the molecular formula. The expected monoisotopic mass for C₂₅H₃₄O₅Na [M+Na]⁺ is approximately 437.2298 m/z.



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
 - Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
 - ¹H NMR spectra will reveal the chemical shifts, coupling constants, and integration of all protons, providing information on the connectivity and stereochemistry of the molecule.
 - o 13C NMR spectra will show the chemical shifts of all carbon atoms.
 - For complete structural assignment, perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.[10]

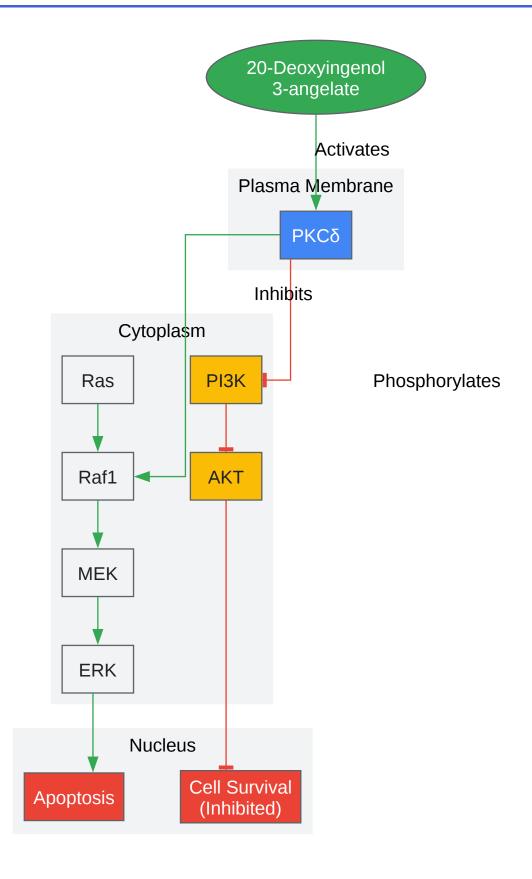
Biological Activity and Signaling Pathways

20-Deoxyingenol 3-angelate is a potent activator of Protein Kinase C (PKC) isoforms, particularly PKC α and PKC δ .[4] This activation is central to its biological effects, which range from tumor promotion and platelet aggregation to nematicidal activity.[1][5] The mechanism mimics that of the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of PKC. [4]

PKC-Mediated Signaling in Cancer Cells

The activation of PKC by ingenol derivatives can trigger complex and context-dependent downstream signaling cascades. Based on studies of the closely related ingenol-3-angelate (PEP005), activation of PKC δ can lead to the phosphorylation of Raf1 and subsequent activation of the MAPK/ERK pathway. This cascade can ultimately induce apoptosis in cancer cells. Concurrently, this signaling can lead to the inhibition of the pro-survival PI3K/AKT pathway.[11]





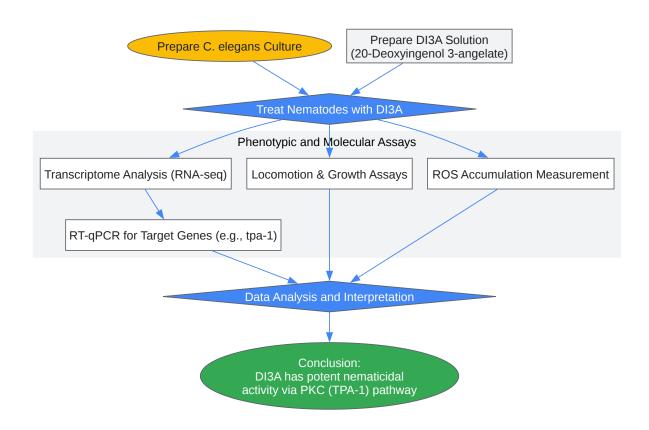
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PKC Signaling Pathway Activation



Experimental Workflow for Nematicidal Activity

Recent studies have demonstrated that **20-Deoxyingenol 3-angelate** exhibits significant nematicidal activity against nematodes like Caenorhabditis elegans.[2][3] The activity is mediated through the upregulation of the PKC isotype TPA-1.[3] A typical workflow to investigate this activity is outlined below.



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Workflow for Nematicidal Activity Assessment



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- To cite this document: BenchChem. [An In-depth Technical Guide to 20-Deoxyingenol 3-angelate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1631451#physicochemical-properties-of-20-deoxyingenol-3-angelate]

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